molecular formula C16H21NO3 B4674836 3-(1,3-benzodioxol-5-yl)-N-cyclohexylpropanamide

3-(1,3-benzodioxol-5-yl)-N-cyclohexylpropanamide

Cat. No. B4674836
M. Wt: 275.34 g/mol
InChI Key: HGWKJOLLSFHFND-UHFFFAOYSA-N
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Description

The compound falls within a class of chemicals that often feature in the synthesis and analysis of novel organic molecules due to their potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. The interest in such compounds typically revolves around their unique structural motifs and the functional capabilities these structures impart.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, utilizing catalysts and specific conditions to achieve desired structures. For example, novel methods have been developed for the synthesis of benzodiazepine derivatives, showcasing the versatility of organic synthesis techniques in creating compounds with closely related ring systems, such as triflubazam and clobazam, which possess a broad spectrum of biological activities (Shaabani et al., 2009).

Molecular Structure Analysis

X-ray diffraction studies are crucial for determining the crystal structure of organic compounds, providing detailed insights into molecular geometry, bond lengths, angles, and intermolecular interactions. For instance, the crystal structure of a thiophene-2-yl derivative was elucidated, revealing hydrogen bonding and π···π interactions stabilizing the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties

Organic compounds often undergo a variety of chemical reactions, including cycloadditions, substitutions, and eliminations, depending on their functional groups. The study of N-(cyano(naphthalen-1-yl)methyl)benzamides, for example, illustrated direct acylation reactions followed by colorimetric sensing of fluoride anions, highlighting the compound's reactivity and potential application in sensing technologies (Younes et al., 2020).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure. The synthesis and characterization of pyrazole derivatives, including their crystallography, provide insights into how molecular configurations affect physical properties (Kumara et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group behavior, are pivotal in determining a compound's applications. Studies on benzamides and their derivatives reveal how modifications in molecular structure can influence chemical behavior, demonstrating the compound's potential in chemical sensing and biological activity modulation (Mudududdla et al., 2015).

Future Directions

The future research directions for this compound could involve further studies to understand its potential biological activities, its mechanism of action, and its potential applications in various fields. It would also be interesting to explore its synthesis in more detail and to investigate its physical and chemical properties .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-16(17-13-4-2-1-3-5-13)9-7-12-6-8-14-15(10-12)20-11-19-14/h6,8,10,13H,1-5,7,9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWKJOLLSFHFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-N-cyclohexylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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